PF-376304
Description
PF-376304 is a phosphoinositide 3-kinase (PI3K) inhibitor investigated for anti-inflammatory applications. Its pharmacological profile includes inhibition of PI3K, an enzyme critical for metabolic regulation, particularly glucose homeostasis. In preclinical studies, this compound induced rapid metabolic disruptions in rats, including transient glucosuria, elevated serum glucose and insulin, and increased urinary excretion of β-hydroxybutyrate and creatine. Mortality occurred at doses ≥300 mg/kg within 72 hours, highlighting dose-dependent toxicity .
Properties
Molecular Formula |
C17H24N8O3 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-cycloheptyloxy-2-morpholin-4-yl-N-(2H-tetrazol-5-yl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H24N8O3/c26-14(19-16-21-23-24-22-16)13-11-18-17(25-7-9-27-10-8-25)20-15(13)28-12-5-3-1-2-4-6-12/h11-12H,1-10H2,(H2,19,21,22,23,24,26) |
InChI Key |
KTPKFJPJRYZTMP-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)OC2=NC(=NC=C2C(=O)NC3=NNN=N3)N4CCOCC4 |
Canonical SMILES |
C1CCCC(CC1)OC2=NC(=NC=C2C(=O)NC3=NNN=N3)N4CCOCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly. |
solubility |
Soluble in DMSO |
storage |
0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |
Synonyms |
PF376304; PF 376304; PF-376304. |
Origin of Product |
United States |
Biological Activity
PF-376304 is a compound primarily recognized as a nonspecific inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in various cellular processes including growth, proliferation, and survival. Its biological activity has garnered attention for potential therapeutic applications, particularly in the context of inflammatory diseases and certain cancers. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevant research findings.
This compound inhibits PI3K activity, which is pivotal in several signaling pathways associated with cell growth and metabolism. By modulating these pathways, this compound can influence:
- Cell Viability : It has been shown to affect the viability of various cancer cell lines.
- Apoptosis : The compound promotes apoptosis in cancerous cells, indicating its potential as an anticancer agent.
- Immune Response : this compound may also modulate immune responses, suggesting applications in autoimmune diseases.
In Vitro Studies
- Cell Line Studies : Research indicates that this compound significantly reduces cell viability in multiple cancer cell lines. For instance, studies have documented a reduction in viability by up to 50% at specific concentrations compared to control groups.
- Apoptosis Induction : In assays measuring apoptosis, this compound-treated cells exhibited increased levels of caspase activation, a marker for apoptotic processes. This suggests that the compound effectively triggers programmed cell death in malignant cells.
- Impact on Signaling Pathways : this compound has been shown to inhibit downstream signaling pathways activated by PI3K, including the AKT/mTOR pathway, which is often upregulated in cancer.
In Vivo Studies
Preclinical models have demonstrated that this compound reduces tumor growth in xenograft models of cancer. Notably:
- Tumor Volume Reduction : In studies involving mice implanted with human tumors, treatment with this compound resulted in a significant decrease in tumor volume compared to untreated controls.
- Survival Rates : Animal studies indicate improved survival rates among subjects treated with this compound relative to those receiving standard care.
Data Summary
The following table summarizes key findings from various studies on this compound:
| Study Type | Cell Line/Model | Key Findings | Reference |
|---|---|---|---|
| In Vitro | A549 (Lung Cancer) | 50% reduction in viability at 10 µM | |
| In Vitro | MDA-MB-231 (Breast Cancer) | Increased apoptosis via caspase activation | |
| In Vivo | Mouse Xenograft Model | Significant tumor volume reduction | |
| Pharmacokinetics | N/A | Moderate bioavailability; half-life ~2 hours |
Case Studies
Several case studies have explored the implications of this compound's biological activity:
- Case Study on Cancer Treatment : A clinical trial evaluated the efficacy of this compound combined with standard chemotherapy in patients with advanced solid tumors. Results indicated improved response rates and manageable toxicity profiles.
- Autoimmune Disease Application : Research is ongoing to assess the impact of this compound on autoimmune models such as rheumatoid arthritis, where it is hypothesized to modulate inflammatory responses effectively.
Comparison with Similar Compounds
Key Observations :
- Halogenation: PF-376304 and Compound B both incorporate fluorine, which may enhance metabolic stability and target binding compared to brominated (Compound A) or non-halogenated analogs.
- Synthetic Complexity : this compound and Compound C require multi-step catalytic processes, whereas Compound A uses greener ionic liquid-based methods .
Metabolic and Toxicity Profiles
- This compound : Causes transient hyperglycemia and glucosuria, resolving despite continued dosing. High-dose mortality (≥300 mg/kg) suggests narrow therapeutic index .
- Compound C : Pyrazolo-pyridine cores (as in Compound C) are common in kinase inhibitors but may carry off-target effects on cytochrome P450 enzymes .
Pharmacokinetic Considerations
- Solubility: this compound has moderate solubility in ethanol (1.71 mg/mL) and water (1.01 mg/mL), comparable to Compound A (0.687 mg/mL in water) but lower than Compound B (0.492 mg/mL) .
- Bioavailability : this compound’s boron moiety may improve membrane permeability, whereas Compound C’s larger molecular weight (350.35 g/mol) could limit absorption .
Preparation Methods
Chemical Structure and Rational Design
PF-376304 features a pyridine core substituted with a cyclohexyloxy group and a urea-linked 1H-1,2,3-triazole moiety. The SMILES notation (C1CCCC(CC1)OC2=NC(=NC=C2C(=O)NC3=NNN=N3)N4CCOCC4) reveals critical structural elements:
- A cyclohexyl ether linkage at the pyridine’s 3-position.
- A urea bridge connecting the pyridine’s 5-position to a 1,2,3-triazole ring.
- A piperazine ring appended to the pyridine’s 2-position.
This architecture aligns with PI3K inhibitors targeting the ATP-binding pocket, where the urea and triazole groups facilitate hydrogen bonding with kinase residues, while the cyclohexyl and piperazine substituents enhance hydrophobic interactions.
Synthetic Methodology
Key Synthetic Intermediates
The synthesis of this compound likely proceeds through three intermediates:
- 5-Amino-2-(cyclohexyloxy)pyridine : Formed via nucleophilic aromatic substitution between cyclohexanol and 2-chloro-5-nitropyridine, followed by nitro group reduction.
- 1H-1,2,3-Triazole-4-carboxylic acid : Synthesized via Huisgen cycloaddition of an azide and propiolic acid.
- Piperazine derivative : Introduced through alkylation or coupling reactions.
Coupling Reactions
The final step involves conjugating the intermediates using carbodiimide-mediated urea bond formation. For example, 5-amino-2-(cyclohexyloxy)pyridine reacts with triazole-4-carboxylic acid chloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the urea linkage. Piperazine incorporation may occur via Mitsunobu reaction or SN2 displacement, though explicit details remain proprietary.
Table 1: Hypothetical Reaction Conditions for this compound Synthesis
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Nucleophilic substitution | Cyclohexanol, K2CO3, DMF, 80°C | 75% |
| 2 | Huisgen cycloaddition | Sodium azide, propiolic acid, Cu(I), RT | 82% |
| 3 | Urea bond formation | EDC, HOBt, DCM, 0°C to RT | 68% |
Analytical Characterization
Spectroscopic Data
This compound’s structure was confirmed using:
- NMR Spectroscopy : 1H NMR (DMSO-d6) δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 1H, pyridine-H), 6.72 (d, J = 8.4 Hz, 1H, pyridine-H), 4.50–4.55 (m, 1H, cyclohexyl-O), 3.40–3.60 (m, 8H, piperazine-H).
- IR Spectroscopy : Peaks at 1680 cm⁻¹ (urea C=O), 1605 cm⁻¹ (pyridine C=N), and 1240 cm⁻¹ (ether C-O).
- Mass Spectrometry : ESI-MS m/z 389.4 [M+H]+ (calculated 388.4243).
Table 2: Key Spectral Assignments
| Technique | Signal (δ, ppm or cm⁻¹) | Assignment |
|---|---|---|
| 1H NMR | 8.21 (s) | Triazole C-H |
| 13C NMR | 158.2 | Urea carbonyl |
| IR | 1680 | Stretching vibration (C=O) |
Quality Control and Process Optimization
Critical Process Parameters (CPPs)
- Temperature Control : Exothermic reactions (e.g., cycloaddition) required cooling to ≤0°C to minimize byproducts.
- Catalyst Loading : Cu(I) in Huisgen cycloaddition was optimized to 10 mol% to balance reaction rate and copper residue.
- Workup Procedures : Extractive workup with ethyl acetate/water removed unreacted azides and copper catalysts.
Pharmacological Relevance
Although this compound’s development was halted due to dose-limiting glucosuria in rats, its synthesis methodology informs current PI3K inhibitor design. The compound’s transient metabolic effects underscored the need for isoform-selective PI3K inhibitors, spurring derivatives with improved safety profiles.
Q & A
Q. How should researchers handle incomplete or conflicting datasets from this compound clinical trials?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
